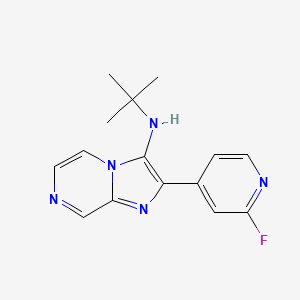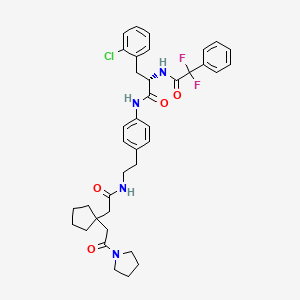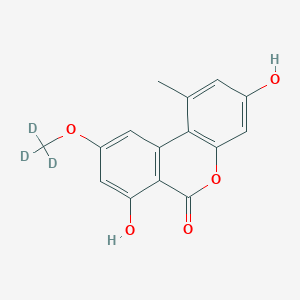
Djalonensone-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Djalonensone-d3 is synthesized by incorporating deuterium, a stable isotope of hydrogen, into the Djalonensone molecule . The specific synthetic routes and reaction conditions for this compound are not widely documented, but it generally involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium .
Industrial Production Methods
The industrial production of this compound is typically carried out in specialized laboratories equipped to handle isotope-labeled compounds. The process involves the extraction of Djalonensone from the roots of Anthocleista djalonensis, followed by deuteration to produce this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Djalonensone-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may produce a ketone or an aldehyde, while reduction may produce an alcohol .
Applications De Recherche Scientifique
Djalonensone-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer for quantitation during the drug development process.
Biology: Studied for its potential effects on biological systems and its role as a taxonomic marker.
Medicine: Investigated for its pharmacokinetic and metabolic profiles due to the presence of deuterium.
Industry: Utilized in the development of new drugs and other chemical products.
Mécanisme D'action
The mechanism of action of Djalonensone-d3 involves its interaction with various molecular targets and pathways. The incorporation of deuterium can affect the pharmacokinetic and metabolic profiles of the compound, potentially altering its biological activity . The specific molecular targets and pathways involved in the action of this compound are still under investigation .
Comparaison Avec Des Composés Similaires
Djalonensone-d3 is unique due to the presence of deuterium, which distinguishes it from other similar compounds. Some similar compounds include:
Djalonensone: The non-deuterated version of this compound.
Dibenzo-α-pyrones: A class of compounds that includes Djalonensone and other related molecules.
This compound’s uniqueness lies in its deuterium labeling, which can influence its pharmacokinetic and metabolic properties, making it a valuable tool in scientific research .
Propriétés
Formule moléculaire |
C15H12O5 |
|---|---|
Poids moléculaire |
275.27 g/mol |
Nom IUPAC |
3,7-dihydroxy-1-methyl-9-(trideuteriomethoxy)benzo[c]chromen-6-one |
InChI |
InChI=1S/C15H12O5/c1-7-3-8(16)4-12-13(7)10-5-9(19-2)6-11(17)14(10)15(18)20-12/h3-6,16-17H,1-2H3/i2D3 |
Clé InChI |
LCSDQFNUYFTXMT-BMSJAHLVSA-N |
SMILES isomérique |
[2H]C([2H])([2H])OC1=CC2=C(C(=C1)O)C(=O)OC3=C2C(=CC(=C3)O)C |
SMILES canonique |
CC1=CC(=CC2=C1C3=C(C(=CC(=C3)OC)O)C(=O)O2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


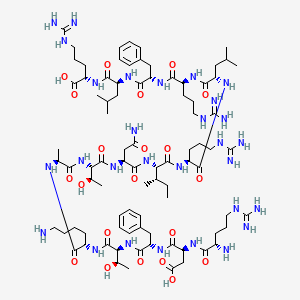
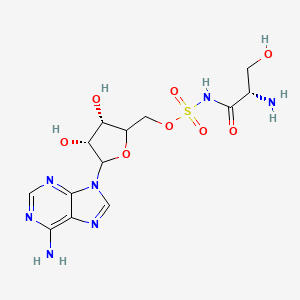



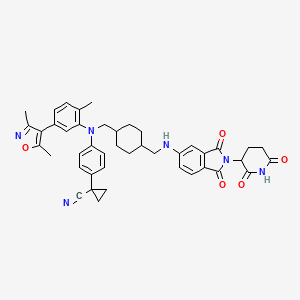
![3,5,7,8-tetrahydroxy-2-[4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B12380745.png)
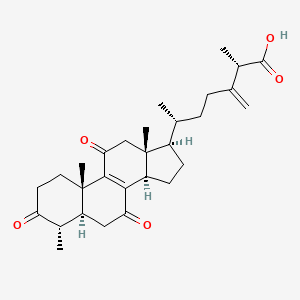
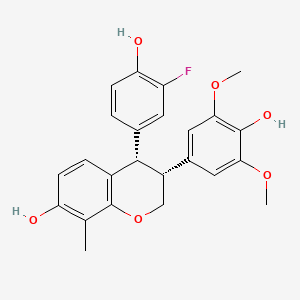
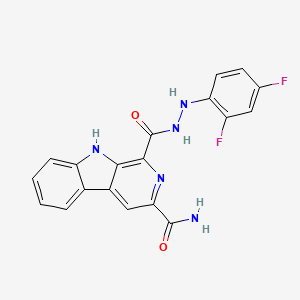
![(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[4-(3-carboxy-1-cyclopropyl-6-fluoro-4-oxoquinolin-7-yl)piperazine-1-carbonyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12380769.png)
